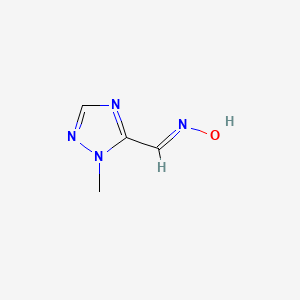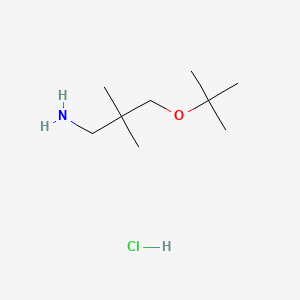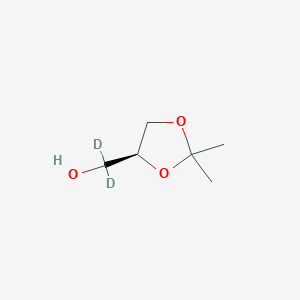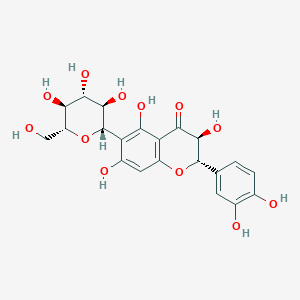
Ulmoside A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ulmoside A is a highly polar flavonoid glycoside, specifically a C-glycosylated flavonoid. It is derived from the bark of the Ulmus wallichiana plant, which is traditionally used in some parts of India to treat bone fractures . This compound has garnered attention due to its potential biological activities, including its role in stimulating osteoblast differentiation, which is crucial for osteoporosis therapy .
Vorbereitungsmethoden
The synthesis of Ulmoside A involves a regio- and stereoselective C-glycosidation reaction. The key elements of the synthesis include the use of scandium triflate (Sc(OTf)3) as a catalyst and D-glucose as the glycosyl donor . The reaction proceeds with taxifolin as the aglycon, resulting in a 35% yield of this compound . The separation of the product and its diastereomers is achieved through chiral semipreparative reverse-phase high-performance liquid chromatography (HPLC) .
Analyse Chemischer Reaktionen
Ulmoside A undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the glycosidic bond can be targeted under specific conditions. The major products formed from these reactions depend on the reagents and conditions used. For instance, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols.
Wissenschaftliche Forschungsanwendungen
Ulmoside A has a wide range of scientific research applications:
Medicine: Its potential as an adiponectin agonist makes it a candidate for diabetes treatment.
Industry: The compound’s stability and bioactivity make it a valuable component in developing pharmaceuticals and nutraceuticals.
Wirkmechanismus
The mechanism of action of Ulmoside A involves its interaction with specific molecular targets and pathways. It is known to stimulate osteoblast differentiation by activating signaling pathways that promote bone formation . Additionally, as an adiponectin agonist, it enhances insulin sensitivity and glucose metabolism, making it beneficial for diabetes management .
Vergleich Mit ähnlichen Verbindungen
Ulmoside A is unique among C-glycosylated flavonoids due to its specific biological activities. Similar compounds include:
Taxifolin-6-C-β-D-glucopyranoside: Shares a similar structure but differs in its stereochemistry.
Aromadendrin-6-C-β-D-glucopyranoside: Another C-glycosylated flavonoid with distinct bioactivities.
Quercetin-6-C-β-D-glucopyranoside: Known for its antioxidant properties. These compounds, while structurally related, exhibit different biological activities, highlighting the uniqueness of this compound in terms of its osteoblast differentiation and adiponectin agonist activities.
Eigenschaften
Molekularformel |
C21H22O12 |
|---|---|
Molekulargewicht |
466.4 g/mol |
IUPAC-Name |
(2S,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C21H22O12/c22-5-11-14(26)17(29)19(31)21(33-11)12-9(25)4-10-13(15(12)27)16(28)18(30)20(32-10)6-1-2-7(23)8(24)3-6/h1-4,11,14,17-27,29-31H,5H2/t11-,14-,17+,18-,19-,20+,21+/m1/s1 |
InChI-Schlüssel |
OSFCFXQMAHURHU-FUXFQZNLSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1[C@H]2[C@@H](C(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1C2C(C(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



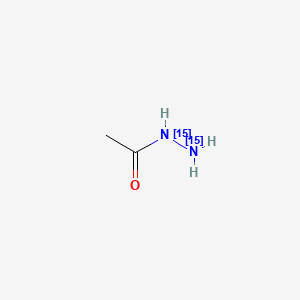
![Tert-butyl 2-[(2-hydroxypropyl)amino]acetate](/img/structure/B13446654.png)
![3-[2-(2-Methoxyethoxy)ethyl]-15'-methylspiro[1,3-oxazolidine-5,16'-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene]-2,3',4-trione](/img/structure/B13446658.png)





